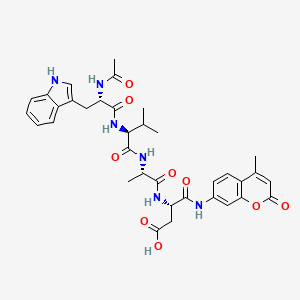

Ac-WVAD-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H40N6O9 |

|---|---|

Molecular Weight |

688.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1 |

InChI Key |

RSEHJALOKJFOSP-IOJIPJGJSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ac-WVAD-AMC in Pyroptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals. A key mediator of this pathway is caspase-1, a protease that, upon activation, cleaves specific substrates, leading to the formation of pores in the cell membrane and the release of pro-inflammatory cytokines. The fluorogenic substrate Ac-WVAD-AMC has emerged as a critical tool for researchers to quantify caspase-1 activity, thereby providing a direct measure of pyroptosis. This technical guide provides an in-depth overview of the role and application of this compound in pyroptosis research, complete with detailed experimental protocols and data presentation.

The Pyroptosis Signaling Pathway

Pyroptosis is predominantly triggered through the activation of intracellular multiprotein complexes known as inflammasomes. These platforms, such as the well-characterized NLRP3 inflammasome, respond to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This recognition leads to the recruitment and auto-activation of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 has two major downstream effects:

-

Cytokine Maturation: It cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.

-

Pore Formation: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.

This compound is a synthetic tetrapeptide (Trp-Val-Ala-Asp) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is a recognition site for active caspase-1. Upon cleavage by caspase-1, the AMC fluorophore is released and exhibits a significant increase in fluorescence, which can be quantified to determine the level of caspase-1 activity.

Figure 1. Canonical Pyroptosis Signaling Pathway and this compound Action.

Quantitative Data for Caspase-1 Activity Assays

The following tables summarize key quantitative parameters for performing caspase-1 activity assays using this compound or similar fluorogenic substrates.

| Parameter | Recommended Range | Notes |

| Cell Number | 1 - 5 x 10^6 cells per assay | Can be adjusted based on cell type and expected caspase-1 activity. |

| Tissue Lysate | 50 - 200 µg total protein per assay | Protein concentration should be determined prior to the assay. |

| This compound Concentration | 50 - 200 µM (final concentration) | Higher concentrations may be needed for samples with low enzyme activity. |

| Incubation Time | 1 - 2 hours | Can be optimized; longer incubation may increase signal but also background. |

| Incubation Temperature | 37°C | Optimal temperature for caspase-1 activity. |

Table 1. General Assay Parameters.

| Reagent | Typical Composition |

| Cell Lysis Buffer | 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate |

| 2X Reaction Buffer | 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM DTT |

Table 2. Typical Buffer Compositions.

| Wavelength | Range |

| Excitation | 360 - 400 nm |

| Emission | 460 - 505 nm |

Table 3. Fluorescence Detection Wavelengths for Cleaved AMC.

Experimental Protocols

Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from cultured cells for the measurement of caspase-1 activity.

-

Cell Culture and Treatment: Culture cells to the desired density and treat with appropriate stimuli to induce pyroptosis. Include untreated control samples.

-

Cell Harvesting: For adherent cells, scrape and collect them in cold PBS. For suspension cells, directly pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common recommendation is to use 50 µL of lysis buffer per 1-5 x 10^6 cells.

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-1 activity.

Caspase-1 Fluorometric Assay

This protocol outlines the procedure for measuring caspase-1 activity in the prepared cell lysates.

-

Reaction Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Reaction Buffer Preparation: Prepare the required amount of 1X Reaction Buffer by diluting the 2X stock. Immediately before use, add DTT to a final concentration of 10 mM.

-

Addition of Reaction Buffer: Add 50 µL of the freshly prepared 1X Reaction Buffer to each well containing cell lysate.

-

Substrate Addition: Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls.

Figure 2. Experimental Workflow for Caspase-1 Activity Assay.

Conclusion

This compound is an indispensable tool for the quantitative analysis of caspase-1 activity, a hallmark of pyroptosis. Its use in fluorometric assays provides a sensitive and specific method for researchers to investigate the mechanisms of pyroptosis and to screen for potential therapeutic modulators of this inflammatory cell death pathway. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound-based assays in the laboratory.

Measuring Inflammatory Caspase Activity with Ac-WVAD-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin (Ac-WVAD-AMC) for the sensitive and specific measurement of inflammatory caspase activity. Inflammatory caspases, including caspase-1, -4, -5, and -11, are critical mediators of the innate immune response, and their dysregulation is implicated in a wide range of inflammatory diseases. Accurate measurement of their activity is therefore essential for both basic research and the development of novel therapeutics.

The Core Principle: Fluorogenic Detection of Caspase Activity

The this compound assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a tetrapeptide sequence (WVAD) that is recognized and cleaved by specific inflammatory caspases. This peptide is flanked by an acetyl (Ac) group at the N-terminus and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus. In its intact state, the AMC fluorophore is quenched. Upon cleavage of the peptide by an active caspase, AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the caspase in the sample.[1][2]

Inflammatory Caspases: Key Players in Innate Immunity

Inflammatory caspases are a subset of the caspase family of cysteine-aspartic proteases that play a central role in the host's defense against pathogens and cellular stress. Their activation triggers pro-inflammatory cytokine maturation and a lytic form of cell death known as pyroptosis.

Canonical and Non-Canonical Inflammasome Pathways

The activation of inflammatory caspases is tightly regulated and primarily occurs through two distinct signaling pathways: the canonical and non-canonical inflammasome pathways.

-

Canonical Inflammasome Pathway: This pathway is primarily responsible for the activation of caspase-1 . It is initiated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3, NLRC4, AIM2, and Pyrin. Upon activation, these PRRs oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its dimerization and auto-activation.

-

Non-Canonical Inflammasome Pathway: This pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans, and their murine ortholog caspase-11 . This interaction leads to the oligomerization and activation of these caspases. Activated caspase-4/-5/-11 can then cleave gasdermin D to induce pyroptosis and can also lead to the secondary activation of the NLRP3 inflammasome and caspase-1.

Quantitative Analysis of Inflammatory Caspase Activity with this compound

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-1 | This compound | Data not available | Data not available | 2.41 x 10⁵ | Vendor Data (Merck Millipore) |

| Caspase-4 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |

| Caspase-5 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |

| Caspase-11 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |

Note: The kcat/Km value for Caspase-1 is derived from vendor-provided information and should be independently verified. There is a notable lack of publicly available, peer-reviewed kinetic data for this compound with caspase-4, -5, and -11. Researchers are advised to perform their own kinetic analyses to determine the suitability of this substrate for their specific applications. It has been reported that this compound exhibits a ~2-fold higher affinity for caspase-1 than for caspase-4.

Detailed Experimental Protocol: Measuring Caspase Activity in Cell Lysates

This protocol provides a general framework for measuring inflammatory caspase activity in cell lysates using this compound. Optimization of cell number, lysate concentration, and incubation time is recommended for each specific cell type and experimental condition.

Materials and Reagents

-

Cells of interest (e.g., macrophages, monocytes)

-

Inducing agent for inflammasome activation (e.g., LPS, nigericin, ATP)

-

Phosphate-Buffered Saline (PBS) , ice-cold

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT. Store at 4°C. Add DTT fresh before use.

-

This compound Substrate: Reconstitute in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

7-Amino-4-methylcoumarin (AMC) Standard: For generating a standard curve. Reconstitute in DMSO.

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a suitable culture vessel.

-

Treat cells with the desired stimulus to activate inflammatory caspases. Include appropriate negative (unstimulated) and positive controls.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

-

-

Caspase Activity Assay:

-

Prepare a master mix of the Assay Buffer containing this compound at the desired final concentration (typically 20-50 µM).

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to have a uniform volume in all wells.

-

Initiate the reaction by adding the this compound-containing Assay Buffer to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically (e.g., every 1-5 minutes for 30-60 minutes) at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

AMC Standard Curve: Prepare a series of known concentrations of free AMC in Assay Buffer and measure their fluorescence to generate a standard curve.

-

Calculate Caspase Activity: Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve. Convert this rate to moles of AMC released per minute using the AMC standard curve. Normalize the activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).

-

Conclusion

The this compound fluorogenic substrate provides a valuable tool for the sensitive detection of inflammatory caspase activity, particularly for caspase-1. While it is also recognized by caspase-4, the lack of comprehensive kinetic data for other inflammatory caspases necessitates careful validation and interpretation of results. By following a well-defined experimental protocol and understanding the underlying principles of the assay and the biology of inflammatory caspases, researchers can effectively utilize this compound to advance our understanding of inflammatory processes and to screen for novel therapeutic agents targeting these critical enzymes.

References

Principle of AMC-based fluorescent caspase substrates.

Introduction

Caspases, a family of cysteine-aspartic proteases, are pivotal enzymes in the highly regulated processes of apoptosis (programmed cell death) and inflammation. The precise control of caspase activity is crucial for cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, the ability to accurately and sensitively detect caspase activity is fundamental for both basic research and the development of novel therapeutics. Among the various methodologies available, assays employing 7-amino-4-methylcoumarin (AMC)-based fluorescent substrates are widely adopted due to their simplicity, high sensitivity, and amenability to high-throughput screening formats.

This technical guide offers a comprehensive exploration of the core principles governing AMC-based fluorescent caspase substrates. It is designed for an audience of researchers, scientists, and drug development professionals, providing insights into the mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.

Core Principle of AMC-Based Fluorescent Caspase Substrates

The utility of AMC-based caspase assays is rooted in the fluorogenic properties of the substrate. These synthetic molecules consist of a specific tetrapeptide sequence, which is recognized by a particular caspase, that is amide-bonded to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In this conjugated state, the AMC fluorophore is non-fluorescent. The tetrapeptide sequence is designed to mimic the natural cleavage site of a target protein for a specific caspase. Upon interaction with its corresponding active caspase, the substrate is cleaved at the peptide bond between the recognition sequence and the AMC moiety. This enzymatic cleavage liberates free AMC, which is intensely fluorescent. The resulting fluorescence intensity is directly proportional to the concentration of active caspase within the sample, thereby enabling the quantification of its activity.

The fluorescence of the liberated AMC molecule can be measured using a fluorometer, with typical excitation wavelengths ranging from 340-380 nm and emission wavelengths between 440-460 nm[1][2][3][4].

Visualization of the Core Principle

Caption: Enzymatic cleavage of a non-fluorescent AMC substrate by active caspase-3, releasing a fluorescent AMC molecule.

Quantitative Data: Kinetic Parameters of AMC-Based Caspase Substrates

The efficacy and specificity of AMC-based substrates are defined by their kinetic parameters, most notably the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction velocity is half-maximal, serving as an inverse measure of the enzyme's affinity for the substrate (a lower Km indicates higher affinity). The kcat, or turnover number, quantifies the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km provides a measure of the enzyme's overall catalytic efficiency.

The following table summarizes reported kinetic parameters for several common AMC-based caspase substrates. It is important to recognize that these values can exhibit variability based on experimental conditions such as buffer composition, pH, and temperature.

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 9.7 - 10[1][2] | 9.6 | 9.9 x 10⁵ |

| Caspase-7 | Ac-DEVD-AMC | 11[2] | 58 | 5.3 x 10⁶ |

| Caspase-8 | Ac-IETD-AMC | Not Available | Not Available | Not Available |

| Caspase-9 | Ac-LEHD-AMC | Not Available | Not Available | Not Available |

Not Available: Consistent and comparable data for these specific substrates were not readily found in the searched literature. The utility of Ac-IETD-AMC and Ac-LEHD-AMC as substrates for their respective caspases is, however, widely documented.

Experimental Protocols

This section provides detailed methodologies for conducting a caspase activity assay in a 96-well plate format using AMC-based substrates.

Preparation of Cell Lysates

This protocol is tailored for adherent cell cultures. For cells grown in suspension, initial collection is achieved by centrifugation.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with 10 mM DTT added fresh)

-

Cell scraper

-

Pre-chilled microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Gently wash the cell culture plate with ice-cold PBS.

-

After aspirating the PBS, add an appropriate volume of ice-cold cell lysis buffer.

-

Using a cell scraper, detach the cells and transfer the resulting cell suspension into a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 10 to 20 minutes.

-

To pellet cellular debris, centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cell lysate, and transfer it to a new pre-chilled microcentrifuge tube.

-

Quantify the protein concentration of the lysate using a standard protein assay method, such as the BCA or Bradford assay. This step is essential for normalizing the measured caspase activity.

Caspase Activity Assay (96-Well Plate Format)

Materials:

-

Cell lysate (prepared as described above)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, with 10 mM DTT added fresh)

-

Stock solution of AMC-based caspase substrate (e.g., 10 mM in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Normalize the protein concentration of the cell lysates by diluting them with assay buffer to a consistent concentration (e.g., 1-2 mg/mL).

-

In a black 96-well microplate, dispense 50 µL of each cell lysate per well. It is recommended to include a negative control (lysis buffer alone) and, if possible, a positive control (lysate from cells known to be undergoing apoptosis).

-

Prepare a working solution of the caspase substrate by diluting the stock solution in assay buffer. The final concentration in the well should ideally be at or near the Km value (for instance, 20 µM for Ac-DEVD-AMC).

-

Initiate the enzymatic reaction by adding 50 µL of the caspase substrate working solution to each well, bringing the total volume to 100 µL.

-

Incubate the plate at 37°C, ensuring it is protected from light.

-

Monitor the increase in fluorescence over time by taking readings at regular intervals (e.g., every 5-10 minutes for a duration of 1-2 hours) with a fluorometric plate reader set to an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.

-

The rate of fluorescence increase is directly proportional to the caspase activity in the sample.

Experimental Workflow Visualization

Caption: A typical workflow for a fluorometric caspase activity assay using AMC-based substrates.

Caspase Signaling Pathways

The study of the major apoptotic signaling pathways, namely the intrinsic and extrinsic pathways, is greatly facilitated by the use of AMC-based caspase substrates. Both of these pathways culminate in the activation of effector caspases, such as caspase-3 and -7, which can be readily detected using substrates like Ac-DEVD-AMC.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is activated by various intracellular stress signals, including DNA damage, the withdrawal of growth factors, and oxidative stress. These stimuli trigger the activation of pro-apoptotic Bcl-2 family members (e.g., Bax and Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This event allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c associates with Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates the initiator caspase-9, which subsequently cleaves and activates the effector caspases-3 and -7.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL and TNF-α, to their cognate death receptors on the cell surface. This interaction promotes the recruitment of adaptor proteins like FADD and the initiator pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). The close proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation. Activated caspase-8 can then directly cleave and activate the effector caspases-3 and -7. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form, tBid, which in turn activates the intrinsic pathway, thereby establishing a crosstalk between the two apoptotic routes.

Signaling Pathway Diagram

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of effector caspases.

Conclusion

AMC-based fluorescent substrates are indispensable tools for the sensitive and quantitative analysis of caspase activity. Their application ranges from fundamental investigations into the molecular mechanisms of apoptosis to high-throughput screening for the discovery of novel therapeutic agents that target caspase function. A solid understanding of the underlying principles, kinetic parameters, and experimental protocols associated with these substrates is crucial for their successful implementation. The information and visualizations presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the fields of cell death and drug discovery.

References

Ac-WVAD-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic caspase-1 and caspase-4 substrate, Ac-WVAD-AMC. This document details its core properties, handling procedures, and experimental applications, with a focus on quantitative data presentation, detailed methodologies, and clear visual representations of key concepts.

Product Information

This compound (Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase-1 and caspase-4 activity.[1] Its sequence, WVAD, is recognized and cleaved by these caspases, which play critical roles in inflammatory and apoptotic signaling pathways.[1]

Mechanism of Action

The substrate consists of the WVAD peptide sequence conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase-1 or caspase-4 enzyme, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be measured to quantify enzyme activity. The fluorescence intensity is directly proportional to the amount of caspase activity in the sample.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its fluorescent product, AMC.

Table 1: this compound Product Specifications

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₀N₆O₉ | [1] |

| Molecular Weight | 688.7 g/mol | [1] |

| CAS Number | 219661-33-3 | [2] |

| Purity | Typically ≥95% by HPLC | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Properties of Cleaved AMC

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 345 - 380 | [3] |

| Emission Maximum | 430 - 460 | [4] |

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and performance.

-

Storage of Lyophilized Powder : Store the lyophilized solid at -20°C, protected from light.

-

Reconstitution : Reconstitute the peptide in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

Storage of Stock Solution : Aliquot the reconstituted stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-1 activity assay in cell lysates using this compound.

Reagent Preparation

-

Lysis Buffer : 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Note: DTT should be added fresh before use.

-

Assay Buffer : 20 mM HEPES, pH 7.5, 10% glycerol, and 2 mM DTT. Note: DTT should be added fresh before use.

-

This compound Stock Solution : 10 mM in DMSO.

-

This compound Working Solution : Dilute the 10 mM stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM, for a final assay concentration of 50 µM).

Cell Lysate Preparation

-

Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation at 400 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Caspase-1 Activity Assay

-

In a 96-well black, flat-bottom plate, add 50 µL of cell lysate per well. Adjust the protein concentration of all samples to be equal using Lysis Buffer. Include a blank well with 50 µL of Lysis Buffer only.

-

Add 50 µL of the 2X this compound working solution to each well, including the blank. This brings the total volume to 100 µL and the final substrate concentration to 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.

Data Analysis

-

Subtract the fluorescence values of the blank from all experimental readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The rate of the reaction (change in fluorescence over time) is proportional to the caspase-1 activity. This can be determined from the linear portion of the curve.

-

For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

References

Ac-WVAD-AMC: A Technical Guide for In Vitro Caspase-4 Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-WVAD-AMC) and its application in the in vitro characterization of Caspase-4 activity. This document outlines the substrate's properties, the enzymatic reaction, and detailed protocols for its use in experimental settings.

Introduction to this compound and Caspase-4

1.1 The Substrate: this compound

This compound is a synthetic tetrapeptide substrate designed for the sensitive detection of specific caspase activity.[1][2] The peptide sequence, Trp-Val-Ala-Asp, is recognized and cleaved by certain members of the caspase family. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage after the aspartate residue, the liberated AMC molecule exhibits strong fluorescence, which can be quantified to determine enzyme activity.[3]

1.2 The Target Enzyme: Caspase-4

Caspase-4 is a member of the inflammatory caspase family, which also includes Caspase-1, -5, and the murine homolog Caspase-11. These caspases are critical mediators of the innate immune response. Caspase-4 is primarily known for its role as a cytosolic sensor of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This function is central to the activation of the non-canonical inflammasome pathway, a key signaling cascade in host defense.

Upon direct binding of LPS, Caspase-4 oligomerizes and becomes activated through autoproteolysis. Activated Caspase-4 then cleaves specific downstream targets, most notably Gasdermin D (GSDMD). Cleavage of GSDMD unleashes its N-terminal domain, which forms pores in the plasma membrane, leading to a pro-inflammatory form of programmed cell death known as pyroptosis and the release of inflammatory cytokines.

Data Presentation: Substrate Characteristics

The following tables summarize the key characteristics of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₄₀N₆O₉ |

| Molecular Weight | 688.73 g/mol |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

| Solubility | Soluble in DMSO |

Table 2: Specificity and Kinetic Parameters of this compound

| Enzyme | Preferred Recognition Sequence | Km | Vmax | Notes |

| Caspase-4 | (W/L)EHD, LEVD | Not available | Not available | This compound is a recognized substrate, though detailed kinetic parameters are not readily available in the reviewed literature. |

| Caspase-1 | WEHD, YVAD | Not available | Not available | This compound is also a substrate for Caspase-1. Some sources suggest a higher affinity for Caspase-1 over other caspases.[3] |

Note: While this compound is utilized for Caspase-4 activity assays, specific kinetic parameters (Km, Vmax) are not extensively documented in publicly available literature. The optimal substrate concentration should be determined empirically for each experimental system.

Signaling and Experimental Workflow Visualizations

3.1 Non-Canonical Inflammasome Signaling Pathway

The following diagram illustrates the activation of Caspase-4 and the subsequent signaling cascade in the non-canonical inflammasome pathway.

Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS.

3.2 Experimental Workflow for In Vitro Caspase-4 Assay

This diagram outlines the typical workflow for measuring Caspase-4 activity using this compound.

References

Technical Guide: Ac-WVAD-AMC for Caspase Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-WVAD-AMC, its application in caspase activity assays, and the underlying principles of its use. We will delve into its spectral properties, provide a detailed experimental protocol for measuring caspase-1 activity, and illustrate the key signaling pathway.

Core Principles: Fluorogenic Caspase Substrates

This compound (Acetyl-Tryptophan-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase activity. The peptide sequence, WVAD, is recognized by specific caspases, primarily caspase-1 and caspase-4. The C-terminus is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC).

In its intact, conjugated form, the fluorescence of the AMC moiety is largely quenched.[1][2] Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) and the AMC molecule by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be measured to quantify enzyme activity. The fluorescence of the released AMC is directly proportional to the amount of active caspase in the sample.[3]

Data Presentation: Spectral Properties

A critical aspect of using this compound is understanding the shift in its fluorescence spectrum upon cleavage. The intact substrate and the released fluorophore have distinct excitation and emission maxima, allowing for clear differentiation between the substrate and the product.

| State of Substrate | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity |

| Intact this compound | ~330 | ~390 | Very Weak[2] |

| Cleaved (Free AMC) | ~345[1][4] | ~445[1][4] | Strong |

Note: The exact excitation and emission maxima for free AMC can vary slightly depending on the buffer conditions and instrumentation, with some sources reporting excitation at 341-355 nm and emission at 440-460 nm.[5][6][7][8]

Mandatory Visualization: Signaling Pathway

The enzymatic reaction of caspase-1 with this compound can be visualized as a straightforward signaling pathway.

Caption: Enzymatic cleavage of this compound by Caspase-1.

Experimental Protocols: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific experimental setup.

Reagents and Buffers

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Note: DTT should be added fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Note: DTT should be added fresh before use.

-

This compound Substrate: 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Free AMC Standard: 1 mM stock solution in DMSO for creating a standard curve. Store at -20°C.

-

Cell Lysate: Prepare from control and treated cells. The protein concentration should be determined using a standard protein assay (e.g., BCA).

Experimental Workflow Diagram

References

- 1. caymanchem.com [caymanchem.com]

- 2. iris-biotech.de [iris-biotech.de]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

Core Principle: From Quenched Precursor to Fluorescent Reporter

An In-depth Guide to the Fluorogenic Caspase Substrate Ac-WVAD-AMC

For researchers and professionals in drug development, the accurate detection of caspase activity is a cornerstone of studying apoptosis and inflammation. Fluorogenic substrates provide a sensitive and continuous method for monitoring enzyme kinetics. This guide offers a detailed examination of Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (this compound), a substrate primarily used to measure the activity of caspase-1 and related inflammatory caspases.

The fluorescence of this compound is contingent upon its cleavage by a caspase enzyme. The underlying mechanism involves a phenomenon known as static fluorescence quenching.

-

Quenched State : In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the C-terminus of the WVAD peptide sequence via an amide bond. This conjugation alters the conjugated π-electron system of the AMC moiety. The electron-withdrawing effect of the amide bond disrupts the electronic structure responsible for efficient fluorescence, leading to a state of very low quantum yield. This means that while the molecule can absorb light, it dissipates the energy through non-radiative pathways rather than emitting it as fluorescence.

-

Cleavage Event : Caspases are cysteine-aspartic proteases that recognize specific tetrapeptide sequences. Caspase-1, a key enzyme in the inflammatory response, preferentially recognizes sequences like Trp-Val-Ala-Asp (WVAD). Upon binding, the caspase cleaves the peptide bond between the aspartic acid (D) residue and the AMC group.

-

Fluorescent State : The cleavage event liberates the free AMC molecule. Freed from the quenching effect of the peptide, the amino group on the coumarin ring can fully participate in its resonant system. This restored electronic configuration allows the molecule to absorb light and efficiently re-emit it as intense blue fluorescence. The resulting fluorescent signal is directly proportional to the amount of AMC released and thus corresponds to the enzymatic activity of the caspase.

The cleavage and subsequent fluorescence of this compound provide a real-time, quantitative measure of caspase activity, making it an invaluable tool for kinetic studies and high-throughput screening.[1]

Mechanism of Cleavage and Fluorescence

Quantitative Data Summary

The photophysical and kinetic properties of this compound and its released fluorophore are critical for experimental design and data interpretation. While specific kinetic data for the WVAD sequence is not widely published, the closely related and well-characterized caspase-1 substrate Ac-YVAD-AMC serves as an excellent proxy.

| Parameter | This compound (Intact Substrate) | Free AMC (Cleavage Product) | Notes |

| Excitation Max (λex) | ~350 nm | ~345-365 nm | The excitation spectrum shifts slightly upon cleavage. |

| Emission Max (λem) | ~400 nm (very weak) | ~440-460 nm | A significant increase in fluorescence intensity occurs upon cleavage. |

| Quantum Yield (Φ) | Very Low | High (e.g., 0.81 for a similar aminocoumarin)[2] | The primary reason for the large signal increase in assays. |

| Enzyme Specificity | Caspase-1, -4, -5 (Inflammatory Caspases) | N/A | The WVAD sequence is a preferred substrate for caspase-1.[1] |

| Km (for Ac-YVAD-AMC) | N/A | N/A | Kinetic parameters for the analogous Ac-YVAD-AMC are often used as a reference. |

Signaling Pathway: The NLRP3 Inflammasome

This compound is predominantly used to measure caspase-1 activity, which is a central component of the inflammasome signaling pathway. The canonical NLRP3 inflammasome is a multi-protein complex that activates in response to cellular stress and pathogens, leading to inflammation and a form of cell death called pyroptosis. Its activation is a two-step process.

-

Priming (Signal 1) : Triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This initiates a signaling cascade through NF-κB, leading to the increased transcription of NLRP3 and the inactive precursors of key inflammatory cytokines, pro-IL-1β and pro-IL-18.

-

Activation (Signal 2) : A diverse range of stimuli, such as ATP efflux, pore-forming toxins, or crystalline structures, leads to cellular events like potassium (K+) efflux. This triggers the assembly of the inflammasome complex: NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. Proximity-induced autocatalysis results in the cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can cleave Gasdermin D to induce pyroptosis.

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.

-

2X Reaction Buffer : 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C. Immediately before use, add DTT to a final concentration of 10 mM.

-

This compound Stock Solution : Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.

-

AMC Standard : Prepare a 1 mM stock solution of free AMC in DMSO for generating a standard curve. Store at -20°C.

Cell Lysate Preparation

-

Induce the desired cellular response (e.g., treat cells with LPS and ATP to activate the inflammasome). Include a non-treated control group.

-

Harvest cells (1-5 x 10^6 cells per sample is recommended) and pellet them by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay).

Assay Procedure

-

Standard Curve : Prepare a series of dilutions of the AMC standard stock solution in 1X Reaction Buffer (e.g., from 0 to 20 µM).

-

Sample Preparation : In a 96-well black, flat-bottom plate, add 20-50 µg of cell lysate per well. Bring the total volume to 50 µL with 1X Reaction Buffer.

-

Reaction Initiation : Prepare a master mix by diluting the this compound stock solution to 100 µM in 2X Reaction Buffer (final assay concentration will be 50 µM). Add 50 µL of this substrate mix to each well containing the lysate.

-

Incubation : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measurement : Monitor the increase in fluorescence in kinetic mode for 1-2 hours, taking readings every 5-10 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~445 nm.

Data Analysis

-

Plot the fluorescence values for the AMC standards against their concentrations to generate a standard curve.

-

Calculate the rate of reaction (V = ΔFluorescence / Δtime) for each sample from the linear portion of the kinetic curve.

-

Convert the reaction rate from fluorescence units/min to pmol AMC/min using the standard curve.

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Measuring Pyroptosis in Macrophages using Ac-WVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the fluorogenic substrate Ac-WVAD-AMC to quantify caspase-1 activity, a key indicator of pyroptosis in macrophages. This document includes an overview of the pyroptosis signaling pathway, a detailed experimental protocol, and representative data.

Introduction to Pyroptosis in Macrophages

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. In macrophages, pyroptosis plays a crucial role in the innate immune response by eliminating infected cells and releasing pro-inflammatory cytokines, such as IL-1β and IL-18.[1][2] The execution of pyroptosis is primarily mediated by inflammatory caspases, particularly caspase-1.[1][2]

The canonical pathway of pyroptosis is triggered by the assembly of an inflammasome, a multi-protein complex that activates caspase-1.[3][4] Activated caspase-1 then cleaves its substrates, including pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD). The cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cellular contents.[2]

Principle of this compound Assay

The this compound assay is a sensitive method for measuring the enzymatic activity of caspase-1. This compound is a synthetic peptide substrate containing the caspase-1 recognition sequence (WVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, the free AMC molecule is released and emits a bright fluorescent signal that can be quantified using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.

Signaling Pathway of Canonical Pyroptosis in Macrophages

Experimental Protocols

This section provides a detailed protocol for inducing pyroptosis in macrophages and subsequently measuring caspase-1 activity using this compound.

Materials and Reagents

-

Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

2x Reaction Buffer (e.g., 200 mM HEPES pH 7.5, 20% glycerol)

-

Dithiothreitol (DTT)

-

This compound substrate (1 mM stock in DMSO)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, for negative control)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow

Step-by-Step Protocol

1. Cell Seeding and Pyroptosis Induction:

-

Seed macrophages in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Allow cells to adhere overnight.

-

Prime the macrophages by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[5]

-

Induce pyroptosis by stimulating the cells with a second signal, such as nigericin (e.g., 10-20 µM) for 30-60 minutes or ATP (e.g., 5 mM) for 30 minutes.[5][6] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the second signal only. For a negative control, pre-incubate some wells with a caspase-1 inhibitor for 30 minutes before adding the pyroptosis-inducing stimulus.

2. Preparation of Cell Lysates:

-

After treatment, place the plate on ice.

-

Carefully remove the culture medium.

-

Wash the cells once with cold PBS.

-

Add an appropriate volume of cold Cell Lysis Buffer to each well (e.g., 50-100 µL for a 24-well plate) and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube and keep it on ice.

3. Caspase-1 Activity Assay:

-

In a 96-well black, flat-bottom microplate, prepare the reaction mix. For each reaction, you will need:

-

25 µL PBS

-

49 µL 2x Reaction Buffer

-

1 µL 1M DTT

-

5 µL 1 mM this compound substrate

-

-

Add 80 µL of the reaction mix to each well.

-

Add 25 µL of the cell lysate to the corresponding wells. The total volume in each well will be 105 µL.

-

Include a blank control containing the reaction mix and cell lysis buffer instead of cell lysate.

-

Protect the plate from light and incubate at 37°C for 1.5 to 2 hours.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355-400 nm and an emission wavelength of 460-505 nm.[7][8] The optimal gain settings should be determined empirically to avoid signal saturation.[9]

Data Presentation and Interpretation

The raw data will be in Relative Fluorescence Units (RFU). Subtract the blank reading from all experimental readings. The resulting fluorescence intensity is proportional to the caspase-1 activity. Data can be presented as a bar graph comparing the RFU values across different treatment groups.

Representative Quantitative Data

The following table summarizes typical results from a caspase-1 activity assay in macrophages using this compound.

| Treatment Group | Average RFU (± SD) | Fold Change vs. Control |

| Untreated Control | 150 ± 15 | 1.0 |

| LPS (1 µg/mL) | 200 ± 20 | 1.3 |

| Nigericin (20 µM) | 180 ± 18 | 1.2 |

| LPS + Nigericin | 1200 ± 110 | 8.0 |

| LPS + Nigericin + Casp-1 Inhibitor | 250 ± 25 | 1.7 |

Note: These are representative data and actual values may vary depending on the cell type, experimental conditions, and plate reader used.

Troubleshooting

-

High background fluorescence: This could be due to the auto-fluorescence of the cell lysate or components of the reaction buffer. Ensure to subtract the blank reading. It may also be beneficial to check the fluorescence of each component individually.

-

Low signal: This may indicate low caspase-1 activity. Ensure that the pyroptosis induction protocol is effective. The incubation time for the assay can also be extended.

-

Signal saturation: If the fluorescence readings are at the maximum limit of the plate reader, dilute the cell lysate and repeat the assay. Adjust the gain setting on the plate reader.[9]

By following these application notes and protocols, researchers can reliably measure caspase-1 activity as an indicator of pyroptosis in macrophages, providing valuable insights into inflammatory processes and potential therapeutic interventions.

References

- 1. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]

- 8. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Kinetic Assay of Caspase-4 Using Ac-WVAD-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspases, plays a critical role in the innate immune system's response to intracellular pathogens. As a key component of the non-canonical inflammasome pathway, caspase-4 is directly activated by the binding of cytosolic lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This activation triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of pro-inflammatory cytokines. The enzymatic activity of caspase-4 is a crucial indicator of its activation and function. This application note provides a detailed protocol for a kinetic assay of caspase-4 using the fluorogenic substrate Ac-Trp-Val-Ala-Asp-7-amido-4-methylcoumarin (Ac-WVAD-AMC).

The assay principle is based on the cleavage of the tetrapeptide substrate this compound by active caspase-4 at the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring its fluorescence emission at 440-460 nm with an excitation wavelength of 360-380 nm. The rate of AMC release is directly proportional to the caspase-4 activity.

Data Presentation

Table 1: Kinetic Parameters of Human Caspase-4 with Various Fluorogenic Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-WEHD-AMC | 18.3 ± 2.1 | 1.6 ± 0.0 | 8.7 x 10⁴ |

| Ac-LEHD-AMC | 29.3 ± 4.5 | 0.4 ± 0.0 | 1.4 x 10⁴ |

| Ac-YVAD-AMC | > 50 | ND | < 1.0 x 10³ |

| Ac-LESD-AMC | 28.0 ± 5.8 | 0.1 ± 0.0 | 3.6 x 10³ |

| Ac-DEVD-AMC | > 50 | ND | < 1.0 x 10³ |

ND: Not Detected. Data is compiled from published research and serves as a reference for caspase-4 substrate preference.

Table 2: Comparative Kinetics of this compound with Inflammatory Caspases

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Affinity Note |

| Caspase-1 | 2.41 x 10⁵ | High affinity |

| Caspase-4 | Not Determined | Exhibits approximately 2-fold lower affinity for this compound compared to Caspase-1. |

Signaling Pathway and Experimental Workflow

Caspase-4 Activation in the Non-Canonical Inflammasome Pathway

The following diagram illustrates the activation of caspase-4 upon recognition of intracellular LPS, leading to pyroptosis.

Caption: Non-canonical inflammasome pathway of caspase-4 activation.

Experimental Workflow for Caspase-4 Kinetic Assay

The diagram below outlines the major steps for performing the kinetic assay.

Caption: Workflow for the kinetic assay of caspase-4.

Experimental Protocols

Materials and Reagents

-

Recombinant active human caspase-4

-

Caspase substrate: this compound

-

Caspase assay buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, preferably with a clear bottom

-

Fluorescence microplate reader with excitation at 380 nm and emission at 440-460 nm.

-

Standard concentration AMC for calibration curve (optional but recommended)

Reagent Preparation

-

Caspase Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Immediately before use, add DTT to a final concentration of 2 mM.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

-

Recombinant Caspase-4: Reconstitute and dilute the enzyme in the assay buffer to the desired concentrations. Keep the enzyme on ice during the experiment. The optimal concentration should be determined empirically, but a starting range of 10-100 ng per well is recommended.

Assay Protocol

-

Prepare Substrate Dilutions: On the day of the experiment, thaw the this compound stock solution and dilute it with the assay buffer to various concentrations (e.g., for Km determination, a range of 0.5 μM to 100 μM is suggested).

-

Set up the Reaction Plate:

-

Add 50 μL of the assay buffer to each well of the 96-well plate.

-

Add 20 μL of the diluted recombinant caspase-4 to each well.

-

Include a negative control with assay buffer instead of the enzyme.

-

Include a substrate control with assay buffer and substrate but no enzyme.

-

-

Initiate the Reaction: Add 30 μL of the various this compound substrate dilutions to the wells to make a final volume of 100 μL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 380 nm, Em: 440-460 nm) every 1-2 minutes for at least 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, plot the relative fluorescence units (RFU) against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

To determine the kinetic constants, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Determination of Inhibitor Activity (Optional)

-

Prepare Inhibitor Solutions: Dissolve the test inhibitor in DMSO and then dilute to various concentrations in the assay buffer.

-

Pre-incubation: Add the inhibitor dilutions to the wells containing the enzyme and assay buffer. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add the this compound substrate (at a concentration close to its Km, or at a fixed concentration if Km is unknown) to start the reaction.

-

Measurement and Analysis: Measure the fluorescence as described above and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Conclusion

This application note provides a framework for conducting a kinetic assay to measure the activity of caspase-4 using the fluorogenic substrate this compound. While specific kinetic data for this pair is still emerging, the provided protocols and comparative data offer a solid basis for researchers to investigate the function of caspase-4 and to screen for potential modulators of its activity, which is of significant interest in the development of therapeutics for inflammatory diseases and sepsis.

Application Note & Protocol: Cell-Based Assay for Caspase-4 Activity using Ac-WVAD-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-4, a member of the inflammatory caspases, plays a crucial role in the innate immune response by acting as a direct cytosolic sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] This recognition triggers the non-canonical inflammasome pathway, leading to the cleavage of gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of cell death.[4][5][6] Dysregulation of caspase-4 activity is implicated in various inflammatory diseases and sepsis. Therefore, the ability to accurately measure intracellular caspase-4 activity is essential for studying these processes and for the development of novel therapeutics.

This application note provides a detailed protocol for a sensitive and specific cell-based assay to quantify caspase-4 activity using the fluorogenic substrate Ac-WVAD-AMC.[7] Upon cleavage by active caspase-4, the substrate releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be measured to determine enzymatic activity.[8][9]

Principle of the Assay

The assay is based on the detection of active caspase-4 in cell lysates. Cells are first treated with an inducer of the non-canonical inflammasome pathway, such as intracellular LPS, to activate caspase-4. Following cell lysis, the lysate is incubated with the caspase-4 substrate, this compound. The active caspase-4 in the lysate cleaves the substrate, releasing the fluorescent AMC group. The fluorescence intensity is directly proportional to the caspase-4 activity in the sample.

Signaling Pathway

Experimental Workflow

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Human Monocytic Cell Line (e.g., THP-1) | ATCC | TIB-202 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L2630 |

| Transfection Reagent (e.g., FuGENE HD) | Promega | E2311 |

| Caspase-4 Substrate (this compound) | Santa Cruz Biotechnology | sc-300160 |

| Caspase-4 Inhibitor (Z-LEVD-FMK) | MedChemExpress | HY-12496 |

| Pan-Caspase Inhibitor (Z-VAD-FMK) | InvivoGen | tlrl-vad |

| Cell Lysis Buffer | Cell Signaling Technology | 9803 |

| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |

| 96-well Black, Clear-Bottom Plates | Corning | 3603 |

Experimental Protocols

Cell Culture and Seeding

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

-

(Optional for differentiation) Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium.

Induction of Caspase-4 Activity

-

Prepare a stock solution of LPS in sterile, endotoxin-free water.

-

To induce intracellular delivery of LPS and subsequent caspase-4 activation, transfect the cells with LPS using a suitable transfection reagent according to the manufacturer's protocol. A typical starting concentration is 1 µg/mL of LPS.

-

Include appropriate controls:

-

Negative Control: Cells treated with transfection reagent only.

-

Positive Control: Cells treated with a known inducer of apoptosis that activates other caspases (e.g., staurosporine) to test for substrate cross-reactivity if necessary.

-

-

For inhibitor studies, pre-incubate the cells with the caspase-4 inhibitor Z-LEVD-FMK (e.g., 20 µM) or the pan-caspase inhibitor Z-VAD-FMK (e.g., 50 µM) for 1-2 hours before LPS transfection.[10][11]

-

Incubate the cells for 4-6 hours at 37°C.

Cell Lysis

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully remove the supernatant.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate the plate on ice for 10 minutes.

Caspase-4 Activity Assay

-

Prepare the Reaction Buffer: Add DTT to the 2x Reaction Buffer provided with many commercial kits to a final concentration of 10 mM.

-

Prepare the Substrate Mix: Dilute the this compound substrate to a final concentration of 50 µM in the Reaction Buffer.

-

Add 50 µL of the Substrate Mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

Data Acquisition and Analysis

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][12]

-

Calculate the fold-increase in caspase-4 activity by comparing the fluorescence of the treated samples to the negative control.

Data Presentation

Table 1: Substrate Specificity and Kinetic Parameters

| Substrate | Target Caspase(s) | Excitation (nm) | Emission (nm) | Notes |

| This compound | Caspase-4 , Caspase-1, Caspase-5 | 380 | 460 | Exhibits good specificity for inflammatory caspases.[7][13] |

| Ac-LEVD-AMC | Caspase-4 | 360-380 | 440-460 | Another commonly used substrate for Caspase-4.[8] |

| Ac-YVAD-AMC | Caspase-1 | 380 | 460 | Often used to differentiate Caspase-1 from Caspase-4 activity.[14] |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 380 | 430-460 | A substrate for executioner caspases, used as a control for apoptosis.[12][15] |

Table 2: Inhibitor Specificity and Working Concentrations

| Inhibitor | Target Caspase(s) | Type | Typical Working Concentration | Reference |

| Z-LEVD-FMK | Caspase-4 | Irreversible | 10-50 µM | [10][11] |

| Z-YVAD-FMK | Caspase-1, Caspase-4 | Irreversible | 20-50 µM | [16] |

| Z-VAD-FMK | Pan-Caspase | Irreversible | 20-100 µM | [17][18] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Incomplete cell lysis | Ensure complete lysis by visual inspection or by performing a freeze-thaw cycle. |

| Autofluorescence of compounds | Run a blank with compounds but without cell lysate. | |

| Low signal/No induction | Inefficient LPS transfection | Optimize transfection reagent and LPS concentration. Confirm cell viability. |

| Cell line does not express sufficient Caspase-4 | Use a cell line known to express Caspase-4 (e.g., THP-1). | |

| Incorrect filter settings | Verify excitation and emission wavelengths on the plate reader. | |

| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |

| Pipetting errors | Use calibrated pipettes and be consistent with technique. |

Conclusion

The cell-based assay described provides a robust and sensitive method for quantifying caspase-4 activity. This protocol is suitable for screening potential inhibitors of caspase-4 and for investigating the role of the non-canonical inflammasome in various cellular processes. By following the detailed steps and utilizing the provided data tables, researchers can effectively implement this assay in their studies of inflammation, innate immunity, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 3. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]

- 4. Caspase-4 Activation and Recruitment to Intracellular Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Ac-Leu-Glu-Val-Asp-AMC (Caspase 4 Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. scbt.com [scbt.com]

- 14. Inflammatory caspase substrate specificities [scite.ai]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. Caspase-4 Inhibitor Z-YVAD-FMK FMK005: R&D Systems [rndsystems.com]

- 17. invivogen.com [invivogen.com]

- 18. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Plate Reader-Based Caspase-1 Assay Using Ac-WVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system. It is typically activated within a multi-protein complex called the inflammasome.[1][2][3][4] Inflammasome assembly, often triggered by pathogenic microorganisms or endogenous danger signals, leads to the autocatalytic activation of pro-caspase-1.[2][4] Active caspase-1 then plays a crucial role in inflammation by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3][4] Furthermore, caspase-1 initiates a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D.[2] Dysregulation of caspase-1 activity is associated with numerous inflammatory diseases, making it a key target for therapeutic intervention.

The Ac-WVAD-AMC assay provides a straightforward and sensitive method for measuring caspase-1 activity in cell lysates using a fluorescence plate reader. This assay utilizes the fluorogenic substrate Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound). The tetrapeptide sequence WVAD is specifically recognized and cleaved by active caspase-1. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence can be quantified using a plate reader, and its intensity is directly proportional to the caspase-1 activity in the sample.

Signaling Pathway

The activation of caspase-1 is a critical event in the inflammatory response. It is initiated by the assembly of the inflammasome, a cytosolic protein complex. Various stimuli, including pathogens and cellular stress, can trigger the formation of the inflammasome. This complex recruits pro-caspase-1, leading to its dimerization and subsequent auto-activation. The now active caspase-1 can cleave its substrates, including pro-IL-1β, pro-IL-18, and the synthetic substrate this compound. The cleavage of this compound releases the fluorescent AMC molecule, providing a measurable signal of caspase-1 activity.

Caption: Caspase-1 signaling pathway from inflammasome activation to substrate cleavage.

Experimental Workflow

The experimental workflow for the this compound assay is a multi-step process that begins with sample preparation and culminates in data analysis. Cells are first treated to induce caspase-1 activity. Following treatment, cells are lysed to release cytosolic contents, including active caspase-1. The cell lysate is then incubated with the this compound substrate in a microplate. A plate reader is used to kinetically measure the fluorescence generated from the cleavage of the substrate. The resulting data is then analyzed to determine the level of caspase-1 activity.

Caption: Step-by-step experimental workflow for the plate reader-based this compound assay.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| This compound Substrate | Various | e.g., MCE HY-P0003 | -20°C (in DMSO) |

| Cell Lysis Buffer | Various | e.g., Abcam ab157034 | 4°C or -20°C |

| 2X Reaction Buffer | Various | e.g., Abcam ab157034 | 4°C or -20°C |

| Dithiothreitol (DTT) | Various | e.g., Sigma D9779 | -20°C |

| 96-well black, clear-bottom plates | Various | e.g., Corning 3603 | Room Temperature |

| Cell Culture Medium (e.g., DMEM) | Various | - | 4°C |

| Fetal Bovine Serum (FBS) | Various | - | -20°C |

| Penicillin-Streptomycin | Various | - | -20°C |

| Lipopolysaccharide (LPS) | Various | - | -20°C |

| Nigericin | Various | - | -20°C |

| Phosphate-Buffered Saline (PBS) | Various | - | Room Temperature |

Reagent Preparation

-

This compound Substrate Stock Solution (10 mM): Dissolve the this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Cell Lysis Buffer: Thaw at room temperature before use. Keep on ice during the experiment.

-

Assay Buffer (1X Reaction Buffer with DTT): Prepare fresh for each experiment. For each 1 ml of 2X Reaction Buffer, add 10 µl of 1 M DTT to a final concentration of 10 mM. Dilute with an equal volume of sterile water to make 1X Assay Buffer.

Cell Treatment Protocol (Example using THP-1 cells)

-

Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate.

-

Differentiate the monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Prime the macrophages with 1 µg/mL LPS for 4 hours.

-

Induce inflammasome activation by treating with 10 µM Nigericin for 1 hour.

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known caspase-1 inhibitor.

Assay Protocol

-

Cell Lysis:

-

Collect cells (adherent and suspension) and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 2-5 x 10^6 cells.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the caspase assay.

-

-

Caspase-1 Assay:

-

In a 96-well black, clear-bottom plate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

-

Prepare a master mix containing the Assay Buffer and this compound substrate. For each reaction, you will need 50 µL of Assay Buffer and 5 µL of 1 mM this compound (final concentration 50 µM).

-

Add 55 µL of the master mix to each well containing cell lysate.

-

Include a blank control well containing 50 µL of Cell Lysis Buffer and 55 µL of the master mix.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours.

-

Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Data Presentation

Raw Data Table

| Time (min) | Untreated (RFU) | LPS + Nigericin (RFU) | Inhibitor (RFU) | Blank (RFU) |

| 0 | 150 | 165 | 155 | 100 |

| 5 | 155 | 250 | 160 | 102 |

| 10 | 160 | 335 | 165 | 104 |

| ... | ... | ... | ... | ... |

| 60 | 210 | 1185 | 215 | 110 |

Data Analysis

-

Subtract Blank: For each time point, subtract the average blank RFU from all other readings.

-

Calculate Rate of Reaction: Plot the blank-subtracted RFU versus time for each sample. The slope of the linear portion of the curve represents the reaction rate (RFU/min).

-